molecular formula C16H13BrN4O B12040939 4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 25779-60-6

4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12040939
CAS No.: 25779-60-6
M. Wt: 357.20 g/mol
InChI Key: CEZQOOQUIGTPAI-UHFFFAOYSA-N
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Description

4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of azo compounds and pyrazolones. This compound is characterized by the presence of a diazenyl group (-N=N-) attached to a bromophenyl ring and a pyrazolone core. Azo compounds are known for their vivid colors and are widely used in dyeing industries, while pyrazolones are known for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Diazotization: The starting material, 2-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in an alkaline medium to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or reduced azo compounds.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the dyeing industry due to its azo group, which imparts vivid colors to fabrics and other materials.

Mechanism of Action

The mechanism of action of 4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a bromophenyl diazenyl group and a pyrazolone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

25779-60-6

Molecular Formula

C16H13BrN4O

Molecular Weight

357.20 g/mol

IUPAC Name

4-[(2-bromophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C16H13BrN4O/c1-11-15(19-18-14-10-6-5-9-13(14)17)16(22)21(20-11)12-7-3-2-4-8-12/h2-10,15H,1H3

InChI Key

CEZQOOQUIGTPAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Br)C3=CC=CC=C3

Origin of Product

United States

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